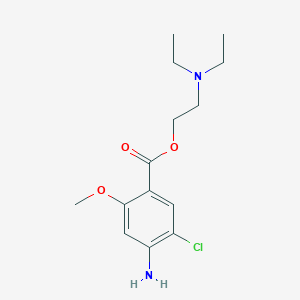
4-氨基-5-氯-2-甲氧基苯甲酸 2-(二乙氨基)乙酯
描述
SDZ 205557: 它是一种对5-HT4 5-羟色胺受体具有强效和选择性的拮抗剂 . 该化合物由山德士公司开发,已在各种科学研究应用中得到应用 .
科学研究应用
SDZ 205557 具有广泛的科学研究应用,包括:
生物学: 用于研究以了解 5-HT4 受体在各种生物过程中的作用.
医学: 研究其在与 5-羟色胺受体活性相关的疾病中的潜在治疗作用.
工业: 用于开发针对 5-羟色胺受体的新药.
作用机制
生化分析
Biochemical Properties
2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound exhibits antiemetic properties by interacting with dopamine receptors in the central nervous system, thereby inhibiting nausea and vomiting. Additionally, it has parasympathomimetic activity, which means it can mimic the effects of the parasympathetic nervous system. This interaction involves binding to muscarinic receptors, leading to increased gastrointestinal motility .
Cellular Effects
The effects of 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the release of acetylcholine, a neurotransmitter, which in turn stimulates smooth muscle contraction in the gastrointestinal tract. This action is beneficial in treating conditions like gastroparesis and other motility disorders .
Molecular Mechanism
At the molecular level, 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate exerts its effects through several mechanisms. It binds to dopamine D2 receptors, acting as an antagonist, which prevents dopamine from exerting its effects. This inhibition is crucial in its antiemetic action. Additionally, the compound’s interaction with muscarinic receptors enhances gastrointestinal motility by increasing the release of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that its efficacy in enhancing gastrointestinal motility remains consistent over time, although prolonged exposure may lead to receptor desensitization .
Dosage Effects in Animal Models
The effects of 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate vary with different dosages in animal models. At therapeutic doses, it effectively enhances gastrointestinal motility and exhibits antiemetic properties. At higher doses, it can cause adverse effects such as hypotension, bradycardia, and excessive salivation. These toxic effects are likely due to overstimulation of muscarinic receptors .
Metabolic Pathways
2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the breakdown of the compound into its metabolites. These metabolites are then excreted via the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate is transported and distributed through passive diffusion and active transport mechanisms. It can bind to plasma proteins, which aids in its distribution throughout the body. The compound’s localization in specific tissues, such as the gastrointestinal tract and central nervous system, is crucial for its therapeutic effects .
Subcellular Localization
The subcellular localization of 2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate is primarily within the cytoplasm and on the cell membrane, where it interacts with its target receptors. The compound’s activity is influenced by its ability to reach these specific compartments. Post-translational modifications, such as phosphorylation, can also affect its localization and function .
准备方法
合成路线和反应条件: SDZ 205557 的合成涉及在盐酸存在下,将 4-氨基-5-氯-2-甲氧基苯甲酸与 2-(二乙氨基)乙醇酯化 . 反应通常在回流条件下进行,产物通过重结晶进行纯化 .
工业生产方法: SDZ 205557 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用工业级试剂和溶剂,反应条件针对最大产率和纯度进行了优化 .
化学反应分析
反应类型: SDZ 205557 经历各种化学反应,包括:
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬.
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂.
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成相应的羧酸,而还原可能生成胺或醇 .
相似化合物的比较
类似化合物:
ICS 205-930: 另一种针对 5-HT4 受体的拮抗剂,但与 SDZ 205557 相比效力较低.
兰索拉唑: 具有类似受体亲和力但药理特性不同的化合物.
甲氧氯普胺: 因其对 5-羟色胺受体的影响而使用,但具有更广泛的活性谱.
独特性: SDZ 205557 的独特之处在于其对 5-HT4 受体的高度选择性和效力 . 这使其成为需要针对该受体进行特定靶向研究的最佳选择 .
属性
IUPAC Name |
2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3/h8-9H,4-7,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNWMBDISAYHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160102 | |
| Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137196-67-9 | |
| Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137196679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SDZ 205557?
A1: SDZ 205557 acts as a selective antagonist of the serotonin 5-HT4 receptor. [, , , , ] This means it binds to the 5-HT4 receptor and blocks the action of serotonin and other agonists at this receptor site.
Q2: What is the significance of SDZ 205557 in studying memory processes?
A2: Research shows that administering SDZ 205557 to mice immediately after a learning task impairs their memory performance in the passive avoidance test, suggesting a role for 5-HT4 receptors in memory consolidation. [] Interestingly, pre-treatment with 5-HT4 agonists can prevent this SDZ 205557-induced amnesia, further supporting this notion. []
Q3: How does the structure of SDZ 205557 relate to its activity at the 5-HT4 receptor?
A3: While the provided research doesn't delve into the specific structural features of SDZ 205557 responsible for its 5-HT4 receptor binding, it highlights that modifying the structure of similar compounds can significantly impact their potency and selectivity for this receptor. [, ] For example, introducing different substituents on the indole ring of related tryptamine derivatives affects their affinity for the 5-HT4 receptor. [] Similarly, changing the chirality of alpha-tropanyl esters, a class of compounds including analgesic agents, can influence their interaction with 5-HT4 receptors and modify their analgesic effects. []
Q4: What is the role of SDZ 205557 in studying the role of 5-HT4 receptors in gastrointestinal function?
A4: SDZ 205557 has been instrumental in characterizing the pharmacological properties of novel 5-HT4 receptor ligands, particularly in models of gastrointestinal function. [] For instance, researchers have used SDZ 205557 to block the effects of potential 5-HT4 agonists on guinea pig ileal longitudinal muscle and rat esophagus, confirming the involvement of the 5-HT4 receptor in their mechanism of action. []
Q5: Has SDZ 205557 been used to investigate the role of 5-HT4 receptors in other physiological systems?
A5: Yes, SDZ 205557 has been used in research exploring the role of 5-HT4 receptors in various physiological processes beyond memory and gastrointestinal function. For example, studies have employed SDZ 205557 to investigate the involvement of 5-HT4 receptors in:
- Modulation of acetylcholine release in the rabbit iris-ciliary body: Research shows that SDZ 205557 can block the enhancing effect of 5-HT on acetylcholine release in this tissue, suggesting a role for 5-HT4 receptors in regulating intraocular pressure. [, ]
- Control of serotonin neuron activity in the dorsal raphe nucleus (DRN): Studies using SDZ 205557 have provided evidence that 5-HT4 receptors exert both tonic and phasic control over serotonin neuron firing in the DRN, a brain region implicated in mood regulation. []
- Regulation of pacemaker activity in interstitial cells of Cajal (ICC): Research indicates that SDZ 205557 can block the effects of 5-HT on the pacemaker activity of ICC in the mouse small intestine, highlighting a potential role for 5-HT4 receptors in modulating gut motility. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





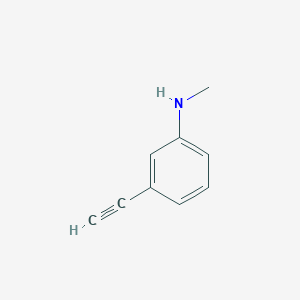

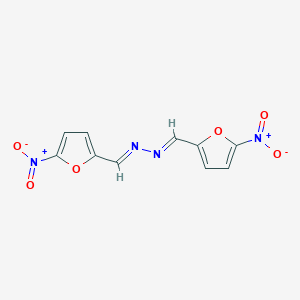

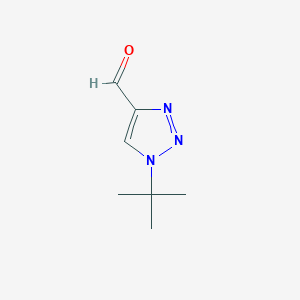
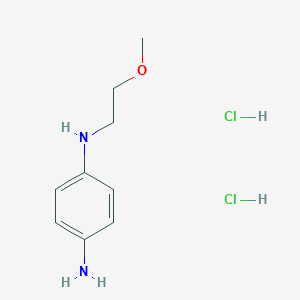

![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)



